
4-(6-Aminopyridin-3-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(6-Aminopyridin-3-YL)benzaldehyde typically involves the following steps:
Nucleophilic Substitution Reaction: Starting with 5-bromo-2-nitropyridine and piperazine, a nucleophilic substitution reaction is carried out in a mixed solvent of alcohol and water, using an acid catalyst.
Catalytic Hydrogenation: The resulting nitro compound undergoes catalytic hydrogenation to reduce the nitro group to an amino group.
Refining and Decolorization: The final product is obtained through refining and decolorization processes.
Industrial Production Methods:
The industrial production of this compound involves similar steps but is optimized for large-scale production. The process includes:
High-Purity Preparation: Using high-purity reagents and solvents to ensure the quality of the final product.
Environmental Considerations: Implementing environmentally friendly practices to minimize pollution and waste.
Analyse Des Réactions Chimiques
Types of Reactions:
4-(6-Aminopyridin-3-YL)benzaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products:
Oxidation: 4-(6-Aminopyridin-3-YL)benzoic acid.
Reduction: 4-(6-Aminopyridin-3-YL)benzyl alcohol.
Substitution: Various amides and secondary amines depending on the substituents used.
Applications De Recherche Scientifique
4-(6-Aminopyridin-3-YL)benzaldehyde has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(6-Aminopyridin-3-YL)benzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 4-(6-Aminopyridin-3-YL)benzoic acid
- 4-(6-Aminopyridin-3-YL)benzyl alcohol
- 4-(6-Aminopyridin-3-YL)benzamide
Comparison:
4-(6-Aminopyridin-3-YL)benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, including oxidation and reduction . In contrast, similar compounds like 4-(6-Aminopyridin-3-YL)benzoic acid and 4-(6-Aminopyridin-3-YL)benzyl alcohol have different functional groups (carboxylic acid and alcohol, respectively), leading to distinct reactivity and applications .
Propriétés
IUPAC Name |
4-(6-aminopyridin-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-8H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMMBJMESXWDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrole, 3-[(trifluoromethyl)thio]-](/img/structure/B6329891.png)

![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B6329910.png)



![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329937.png)

